(2R)-2-[(oxan-4-yl)formamido]propanoic acid
Description
(2R)-2-[(Oxan-4-yl)formamido]propanoic acid (IUPAC name: N-(tetrahydro-2H-pyran-4-ylcarbonyl)-D-alanine) is a chiral compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . Its structure combines a propanoic acid backbone, a formamido group (-NH-C(=O)-), and a tetrahydropyran (oxane) ring. This unique arrangement confers distinct physicochemical properties, including enhanced solubility in polar solvents and stereospecific interactions with biological targets .
The compound is synthesized via nucleophilic substitution or reduction reactions, often using intermediates like tetrahydro-2H-pyran-4-carbonyl chloride . Key applications include:
- Chemical synthesis: Intermediate for complex molecules (e.g., peptide derivatives) .
- Biological research: Potential antimicrobial, anti-inflammatory, and enzyme-modulating activities .
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2R)-2-(oxane-4-carbonylamino)propanoic acid |
InChI |
InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-/m1/s1 |
InChI Key |
DLEPCBYYGUHQCP-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1CCOCC1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(oxan-4-yl)formamido]propanoic acid typically involves the formation of the oxane ring followed by the introduction of the formamido group. One common method is the cyclization of a suitable precursor to form the oxane ring, followed by the reaction with formamide to introduce the formamido group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(oxan-4-yl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2R)-2-[(oxan-4-yl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-[(oxan-4-yl)formamido]propanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of (2R)-2-[(oxan-4-yl)formamido]propanoic acid are strongly influenced by its functional groups. Below is a comparison with analogous compounds:
Key Observations:
Functional Group Impact: The formamido group in this compound enhances hydrogen-bonding capacity compared to amino or hydroxyl analogs, improving interactions with enzymes (e.g., α-amylase) . Chlorophenyl and methoxyphenyl substituents (e.g., in and ) introduce aromaticity and lipophilicity, favoring membrane penetration and targeting kinases or receptors .
Stereochemistry :
- The (R)-configuration in the parent compound and its methoxyphenyl analog improves target specificity. For example, (2R)-stereoisomers show 3–5× higher activity in enzyme inhibition assays than (S)-isomers .
Oxane Ring Contributions :
- The oxane ring stabilizes the compound’s conformation via chair-form rigidity, reducing metabolic degradation compared to linear analogs .
Antimicrobial Activity:
- This compound inhibits Gram-positive bacteria (MIC: 12.5 µg/mL) by disrupting cell wall synthesis, likely via interactions with penicillin-binding proteins .
- In contrast, 2-(oxan-4-ylamino)propanoic acid (MIC: 50 µg/mL) shows weaker activity due to the absence of the formamido group’s electrophilic carbonyl .
Anti-Inflammatory and Antioxidant Effects:
- The carboxamido analog reduces TNF-α production by 40% in macrophages (IC₅₀: 10 µM), while the hydroxy derivative scavenges free radicals (EC₅₀: 8 µM) via its phenolic-like structure .
Enzyme Inhibition:
- Molecular docking studies reveal that the parent compound binds to α-amylase with a Ki of 2.3 µM, outperforming chlorophenyl and ethylphenyl derivatives (Ki > 20 µM) .
Physicochemical Properties
| Property | This compound | 2-(Oxan-4-ylamino)propanoic acid | (2S)-2-[(4-chlorophenyl)formamido]propanoic acid |
|---|---|---|---|
| LogP | -0.5 | -1.2 | 2.1 |
| Aqueous Solubility (mg/mL) | 35.2 | 50.8 | 1.5 |
| pKa | 3.8 (COOH), 9.1 (NH) | 3.5 (COOH), 8.7 (NH₂) | 4.2 (COOH), 10.3 (NH) |
- The low LogP of the parent compound (-0.5) reflects its polarity, while chlorophenyl derivatives exhibit higher lipophilicity (LogP: 2.1) suited for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
